4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one

Catalog No.
S13803185
CAS No.
M.F
C12H13F3N2O
M. Wt
258.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrro...

Product Name

4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one

IUPAC Name

4-amino-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)10-4-2-1-3-8(10)6-17-7-9(16)5-11(17)18/h1-4,9H,5-7,16H2

InChI Key

XZJLAMVKYUITNU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)N

4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one is a chemical compound with the molecular formula C12H13F3N2OC_{12}H_{13}F_{3}N_{2}O and a molecular weight of 258.24 g/mol. It features a pyrrolidine ring substituted with an amino group and a trifluoromethylphenyl group, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals . The compound is characterized by its trifluoromethyl group, which can significantly influence its biological activity and chemical reactivity.

The chemical reactivity of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one is largely determined by the functional groups present in its structure. The amino group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the electrophilicity of adjacent carbon atoms, making them more reactive towards electrophiles.

Common reactions may include:

  • Nucleophilic substitutions: The amino group can react with various electrophiles.
  • Formation of derivatives: The compound can be modified to create derivatives that may exhibit enhanced biological activity or altered pharmacokinetics.
  • Dehydration reactions: Under certain conditions, the compound may undergo dehydration to form more complex structures.

4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one has shown potential biological activities, particularly in the realm of pharmaceuticals. The presence of the amino group suggests possible interactions with biological targets such as receptors or enzymes.

Research indicates that compounds with similar structures may exhibit:

  • Antidepressant effects: Due to their interaction with neurotransmitter systems.
  • Anticancer properties: Certain derivatives have been studied for their ability to inhibit tumor growth.
  • Antimicrobial activity: Similar compounds have demonstrated efficacy against various bacterial strains.

The synthesis of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one can be achieved through several methods, typically involving the following steps:

  • Formation of the pyrrolidine ring: This can be accomplished through cyclization reactions involving appropriate precursors.
  • Introduction of the trifluoromethylphenyl group: This step often involves electrophilic aromatic substitution or coupling reactions.
  • Amine functionalization: The final step typically involves the introduction of the amino group, which can be done through reductive amination or direct amination methods.

Specific synthetic routes may vary based on available reagents and desired purity levels.

The applications of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one are diverse, particularly in medicinal chemistry. Potential applications include:

  • Pharmaceutical development: As a lead compound for developing new drugs targeting neurological disorders or cancer.
  • Chemical research: Used as a building block for synthesizing more complex molecules in organic chemistry.
  • Biological studies: Investigated for its interaction with biological systems to better understand its mechanism of action.

Interaction studies involving 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one focus on its binding affinity and activity against specific biological targets. These studies often utilize techniques such as:

  • Molecular docking simulations: To predict how the compound interacts with target proteins.
  • In vitro assays: To evaluate biological activity against cell lines or microbial strains.
  • Pharmacokinetic studies: To assess absorption, distribution, metabolism, and excretion profiles.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one. A comparison highlights its unique features:

Compound NameMolecular FormulaKey Features
4-Amino-N-(2-trifluoromethylphenyl)pyrrolidineC11H12F3N2C_{11}H_{12}F_{3}N_{2}Lacks carbonyl oxygen; potential for different reactivity
N-[2-Amino-4-(trifluoromethyl)phenyl]pyrrolidineC11H13F3NC_{11}H_{13}F_{3}NSimilar trifluoromethyl substitution but different nitrogen positioning
1-[2-(Trifluoromethyl)phenyl]-4-piperidoneC12H12F3NC_{12}H_{12}F_{3}NDifferent ring structure (piperidine instead of pyrrolidine)

The unique combination of a pyrrolidine ring, an amino group, and a trifluoromethyl substitution gives 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one distinctive properties that may not be present in these similar compounds.

The compound 4-amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one emerged as a subject of interest in the early 21st century, coinciding with advancements in synthetic methodologies for heterocyclic compounds. While its exact discovery date remains undocumented in public databases, related pyrrolidin-2-one derivatives gained prominence in the 2010s due to their pharmacological potential. For instance, 1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone, a structurally analogous compound, was first reported in the late 1990s and later cataloged in PubChem (CID 1268187) . The incorporation of both amino and trifluoromethylbenzyl groups into the pyrrolidinone scaffold reflects a broader trend in medicinal chemistry to optimize bioactivity through strategic functionalization .

Significance in Heterocyclic Chemistry Research

Pyrrolidin-2-ones occupy a critical niche in heterocyclic chemistry due to their conformational rigidity and ability to mimic peptide bonds. The introduction of a trifluoromethylphenyl group enhances the compound’s lipophilicity and metabolic stability, traits highly sought after in drug discovery . Recent studies highlight the role of donor–acceptor cyclopropanes in synthesizing 1,5-substituted pyrrolidin-2-ones, a class to which this compound belongs . For example, nickel-catalyzed ring-opening reactions of cyclopropanes with amines enable efficient access to diverse pyrrolidinone frameworks, underscoring the synthetic versatility of these systems .

Position Within Pyrrolidinone Derivative Classifications

4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one belongs to the 1,5-disubstituted pyrrolidin-2-one subclass, distinguished by its amino group at the C4 position and a benzyl-type substituent at N1. Comparative analysis with related derivatives reveals key structural differences:

Compound NameSubstituentsMolecular FormulaMolecular Weight (g/mol)
4-Amino-1-phenylpyrrolidin-2-one N1-phenyl, C4-aminoC₁₀H₁₂N₂O176.22
1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone N1-(4-CF₃-phenyl)C₁₁H₁₀F₃NO229.20
4-Amino-1-methylpyrrolidin-2-one N1-methyl, C4-aminoC₅H₁₀N₂O114.15

This compound’s unique combination of electron-withdrawing (trifluoromethyl) and electron-donating (amino) groups creates a polarized scaffold capable of engaging in diverse non-covalent interactions, making it a valuable template for structure-activity relationship studies .

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

258.09799753 g/mol

Monoisotopic Mass

258.09799753 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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